![molecular formula C13H13ClN4O3S B12463154 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

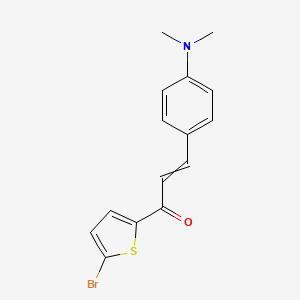

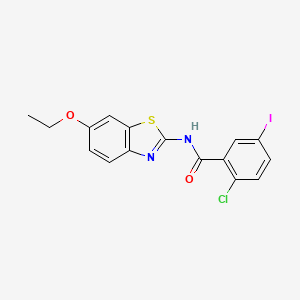

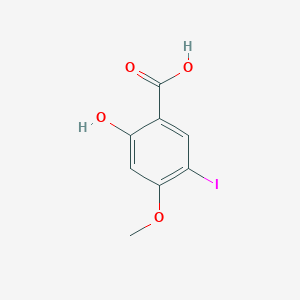

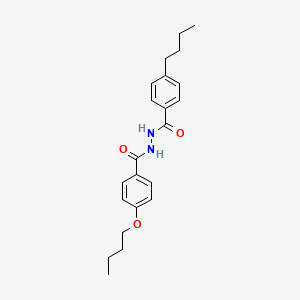

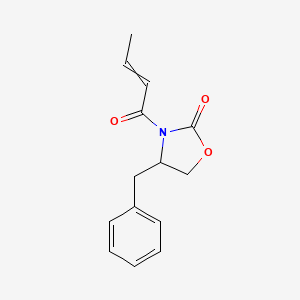

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a sulfanyl group and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseschritte beinhalten, um Ausbeute und Reinheit zu verbessern. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-Chlor-2-methoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu einem Amin reduziert werden.

Substitution: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas

Substitution: Amine, Thiole, Basenkatalysatoren

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Amine

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-Chlor-2-methoxyphenyl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebs-Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie: Wird in der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-Chlor-2-methoxyphenyl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, wodurch sie antimikrobielle oder Antikrebs-Eigenschaften zeigt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Diamino-6-hydroxypyrimidin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, die für ihre Rolle als GTP-Cyclohydrolase-I-Inhibitor bekannt ist.

Aminopyrimidin-Derivate: Eine Klasse von Verbindungen mit einem Pyrimidinring, der durch Aminogruppen substituiert ist, die oft auf ihre biologischen Aktivitäten untersucht werden.

Einzigartigkeit

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-Chlor-2-methoxyphenyl)acetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C13H13ClN4O3S |

|---|---|

Molekulargewicht |

340.79 g/mol |

IUPAC-Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C13H13ClN4O3S/c1-21-9-3-2-7(14)4-8(9)16-12(20)6-22-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19) |

InChI-Schlüssel |

OZQBJVPVFCPGJP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)

![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)

![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)

![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)